molecular formula C12H8N4O2 B068145 5-Nitro-6-amino-1,10-phenanthroline CAS No. 168646-53-5

5-Nitro-6-amino-1,10-phenanthroline

Cat. No.: B068145
CAS No.: 168646-53-5
M. Wt: 240.22 g/mol
InChI Key: FPDWWTWQUVUMJH-UHFFFAOYSA-N
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Description

5-Nitro-6-amino-1,10-phenanthroline: is an organic compound with the chemical formula C12H8N4O2 . It is a derivative of phenanthroline, characterized by the presence of nitro and amino groups at the 5th and 6th positions, respectively. This compound is known for its yellow crystalline appearance and its solubility in most organic solvents, while being insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Nitro-6-amino-1,10-phenanthroline typically involves the coupling reaction of aromatic nitrite and phenanthroline. This process is carried out under controlled conditions to ensure the correct placement of the nitro and amino groups on the phenanthroline ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-6-amino-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenanthrolines and reduced derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-Nitro-6-amino-1,10-phenanthroline involves its activation in an F420-dependent manner, leading to the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites. These metabolites exert their effects by inducing autophagy in macrophages, which helps in killing intracellular pathogens .

Comparison with Similar Compounds

    1,10-Phenanthroline: A parent compound used widely in coordination chemistry.

    5-Nitro-1,10-phenanthroline: Similar in structure but lacks the amino group.

    5-Amino-1,10-phenanthroline: Similar but lacks the nitro group.

Uniqueness: 5-Nitro-6-amino-1,10-phenanthroline is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

6-nitro-1,10-phenanthrolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDWWTWQUVUMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578170
Record name 6-Nitro-1,10-phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168646-53-5
Record name 6-Nitro-1,10-phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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